molecular formula C17H17ClFN3O4S2 B3014099 N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 852140-95-5

N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B3014099
CAS No.: 852140-95-5
M. Wt: 445.91
InChI Key: MELADLJXLPKILN-UHFFFAOYSA-N
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Description

N-{4-[5-(2-Chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic small molecule characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2-chloro-6-fluorophenyl group at the 5-position and a methanesulfonamide group at the 1-position. The phenyl ring at the 4-position of the pyrazole is further functionalized with a second methanesulfonamide group. Its molecular formula is C₁₈H₁₈ClFN₃O₄S₂, with a molar mass of 459.94 g/mol.

The chloro and fluoro substituents on the phenyl ring enhance lipophilicity, which may influence membrane permeability and target binding. The dual methanesulfonamide groups contribute to hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S2/c1-27(23,24)21-12-8-6-11(7-9-12)15-10-16(22(20-15)28(2,25)26)17-13(18)4-3-5-14(17)19/h3-9,16,21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELADLJXLPKILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent sulfonylation with methanesulfonyl chloride yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethylsulfonyl Analogue (CAS 724437-73-4)

A closely related compound, N-{4-[5-(2-chloro-6-fluorophenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CAS 724437-73-4), replaces the methanesulfonyl group at the pyrazole 1-position with an ethylsulfonyl group. Key differences include:

  • Molecular Formula : C₁₉H₂₁ClFN₃O₄S₂ (vs. C₁₈H₁₈ClFN₃O₄S₂ for the target compound).
  • Molar Mass : 474.00 g/mol (vs. 459.94 g/mol).
  • Sulfonyl group size can influence steric interactions with target proteins .

3-Chlorophenylsulfanyl Derivative

The compound 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () differs significantly:

  • Core Structure : A fully aromatic pyrazole (vs. dihydro-pyrazole in the target compound).
  • Substituents : A 3-chlorophenylsulfanyl group and trifluoromethyl group.
  • Impact : The aromatic pyrazole may reduce conformational flexibility, while the sulfanyl group (–S–) offers distinct electronic properties compared to sulfonamides (–SO₂–).

Substituent Position and Electronic Effects

The 2-chloro-6-fluoro substitution on the phenyl ring in the target compound contrasts with the 3-chloro position in . Halogen positioning influences electronic effects:

  • Meta-substitution (3-chloro) may enhance resonance stabilization, whereas ortho/para-substitution (2-chloro-6-fluoro) creates steric hindrance and dipole interactions.
  • Studies on nitroimidazole derivatives () suggest that electron-withdrawing groups (e.g., –NO₂) at specific positions enhance antimycobacterial activity. Similarly, chloro/fluoro substituents may modulate electronic density on the pyrazole core, affecting reactivity or target binding .

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Substituents (Pyrazole 1-/5-/Phenyl Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 4,5-dihydro-1H-pyrazole 1: Methanesulfonyl; 5: 2-chloro-6-fluorophenyl C₁₈H₁₈ClFN₃O₄S₂ 459.94 Dual methanesulfonamide
Ethylsulfonyl Analogue (CAS 724437-73-4) 4,5-dihydro-1H-pyrazole 1: Ethylsulfonyl; 5: 2-chloro-6-fluorophenyl C₁₉H₂₁ClFN₃O₄S₂ 474.00 Ethylsulfonyl, methanesulfonamide
3-Chlorophenylsulfanyl Derivative Aromatic pyrazole 1: Methyl; 5: 3-chlorophenylsulfanyl C₁₃H₁₀ClF₃N₂OS 334.75 Sulfanyl, trifluoromethyl

Research Findings and Methodological Considerations

Crystallographic Analysis

The structural elucidation of such compounds often relies on single-crystal X-ray diffraction using programs like SHELXL (). For example:

  • SHELXL refinements provide bond lengths and angles, critical for comparing conformational stability between dihydro-pyrazole and aromatic pyrazole derivatives.
  • Software suites like WinGX () enable visualization of anisotropic displacement parameters, highlighting steric effects of substituents like ethylsulfonyl vs. methanesulfonyl .

Similarity Assessment Methods

Virtual screening protocols () emphasize structural similarity as a predictor of biological activity. The target compound shares a pyrazole scaffold with kinase inhibitors (e.g., Celecoxib), but substituent variations (e.g., dihydro-core, sulfonamides) likely confer unique selectivity .

Biological Activity

N-{4-[5-(2-chloro-6-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 724437-69-8
  • Molecular Formula : C₁₈H₁₉ClFN₃O₄S₂
  • Molecular Weight : 459.94 g/mol

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the chlorofluorophenyl group via electrophilic aromatic substitution.
  • Sulfonamide formation through the reaction of amines with sulfonyl chlorides.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the following areas:

Antitumor Activity

Research indicates that derivatives of pyrazole compounds demonstrate significant antitumor activity. For instance, compounds targeting BRAF(V600E) and EGFR pathways have shown promising results in inhibiting tumor growth in vitro and in vivo models . The presence of the methanesulfonamide group is believed to enhance the binding affinity to these targets.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play critical roles in inflammatory pathways .

Antibacterial and Antifungal Activities

Several studies have reported that pyrazole derivatives exhibit antibacterial and antifungal activities. For example, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

Substituent Effect on Activity
Chlorine at position 2Enhances lipophilicity and potency
Methanesulfonamide groupIncreases solubility and bioavailability
Fluorine substitutionImproves binding affinity to targets

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives against cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating strong antitumor potential .

Case Study 2: Anti-inflammatory Properties

In vitro assays showed that this compound inhibited TNF-alpha production in macrophages by over 50%, suggesting a potent anti-inflammatory effect .

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